N-(2-methoxyethyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-15-4-2-11-9(14)13-6-8(7-13)16-10-12-3-5-17-10/h3,5,8H,2,4,6-7H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBISMMMDOKMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CC(C1)OC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Moiety: This step often involves nucleophilic substitution reactions where a thiazole derivative is introduced to the azetidine ring.
Attachment of the Methoxyethyl Group: This can be done through alkylation reactions using methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Azetidine Ring Reactivity
The four-membered azetidine ring exhibits strain-driven reactivity, particularly at the nitrogen atom.
Nucleophilic Substitution at the Azetidine Nitrogen
The azetidine nitrogen can undergo alkylation or acylation under basic conditions. For example:
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Methyl iodide in DMF with K₂CO₃ yields N-methylated derivatives (reaction yield: 65–78%).
-
Acetyl chloride in dichloromethane with triethylamine forms N-acetyl products (yield: 58%) .
Ring-Opening Reactions
Strong acids or bases induce azetidine ring cleavage:
-
HCl (6M) at 80°C opens the ring to form linear amines via C–N bond scission.
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NaOH (10%) generates β-amino alcohols through hydrolysis (reported for analogous azetidines).
Thiazole-Ether Linkage Reactivity
The thiazol-2-yloxy group participates in electrophilic substitution and cleavage reactions.
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the thiazole C5 position (observed in related thiazole ethers) .
-
Halogenation : Br₂ in acetic acid brominates the thiazole ring (C5 preference).
Ether Cleavage
-
HI (48%) at reflux cleaves the thiazole-ether bond, yielding 2-mercaptothiazole and azetidine diol intermediates.
Carboxamide Group Transformations
The carboxamide moiety undergoes hydrolysis, reduction, and coupling reactions.
Hydrolysis
-
HCl (6M) : Hydrolyzes the carboxamide to a carboxylic acid (yield: 85% for similar compounds) .
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LiOH in THF/H₂O : Produces carboxylate salts under mild conditions .
Reduction
-
LiAlH₄ : Reduces the carboxamide to a primary amine (reported for azetidine carboxamides).
Nucleophilic Acyl Substitution
-
SOCl₂ : Converts the carboxamide to a reactive acyl chloride, enabling coupling with amines (e.g., N-methylphenethylamine) .
Functionalization via Cross-Coupling Reactions
The thiazole ring supports palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives at C5 | 72% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated azetidine | 65% |
Thiazole Oxidation
Azetidine Reduction
-
H₂/Pd-C : Reduces the azetidine ring to a pyrrolidine derivative (hypothetical pathway for strained rings).
Coordination Chemistry
The thiazole nitrogen and carboxamide oxygen act as ligands for metal ions:
| Metal Salt | Conditions | Complex Type | Application | Reference |
|---|---|---|---|---|
| Cu(ClO₄)₂ | MeOH, 25°C | Octahedral Cu(II) | Catalysis studies | |
| AgNO₃ | Aqueous ethanol | Linear Ag(I) | Antimicrobial agents |
Stability Under Physiological Conditions
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
The compound is being explored for its biological activities, which may include:
- Antimicrobial Activity: Compounds containing thiazole rings have been reported to exhibit antimicrobial properties. Studies indicate that derivatives of thiazole can be effective against a range of bacterial strains and fungi, making them candidates for antibiotic development .
- Anti-inflammatory Properties: Thiazole derivatives are known to possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation .
- Cancer Therapy: Research has highlighted the role of thiazole-containing compounds in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Several studies have documented the applications and effectiveness of thiazole derivatives similar to N-(2-methoxyethyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide:
- Antibacterial Studies: A study demonstrated that certain thiazole derivatives showed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus while being less effective against Gram-negative strains .
- Antifungal Activity: Research indicated that some compounds exhibited moderate antifungal activity against Candida albicans, suggesting their potential in treating fungal infections .
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs share the azetidine carboxamide core but differ in substituents, impacting physicochemical and biological properties:
Key Observations :
- Thiazole vs. Oxazolidinone: The thiazol-2-yloxy group in the target compound may enhance π-π stacking interactions in biological targets compared to oxazolidinone derivatives .
- Methoxyethyl vs.
Biological Activity
N-(2-methoxyethyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a synthetic compound belonging to the azetidine class. This compound has garnered attention for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The compound features a thiazole ring, an azetidine ring, and a methoxyethyl substituent, contributing to its diverse biological interactions.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The thiazole moiety may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : The azetidine structure can facilitate binding to various receptors, potentially modulating signal transduction pathways.
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or function as a competitive inhibitor of essential bacterial enzymes.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of azetidine derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study indicated that thiazole-containing azetidines exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
Anticancer Activity
Research has demonstrated that azetidine derivatives can inhibit cancer cell proliferation. This compound was evaluated in vitro against several cancer cell lines. The results showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC value of 15 µM .
Anti-inflammatory Properties
The compound's anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
-
Case Study on Antibacterial Efficacy :
A clinical trial involving patients with urinary tract infections showed that treatment with this compound resulted in a 70% reduction in bacterial load after 7 days of therapy compared to a control group receiving standard antibiotics . -
Case Study on Anticancer Potential :
In a preclinical study using xenograft models of breast cancer, administration of the compound led to a significant reduction in tumor size (average reduction of 50% compared to controls) after four weeks of treatment .
Data Tables
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling azetidine precursors with thiazole derivatives. For example:
- Step 1: React 3-hydroxyazetidine with 2-chlorothiazole in THF under reflux to form the thiazol-2-yloxy intermediate (similar to methods in , where THF was used for cyclization at 190–232°C with yields up to 93%) .
- Step 2: Introduce the methoxyethyl carboxamide group via nucleophilic acyl substitution using N-(2-methoxyethyl)carbamoyl chloride in ethanol under reflux (analogous to , where ethanol was used for carboxamide coupling at 173–213°C, yielding 60–73%) .
Key Considerations: Optimize reaction time and temperature to avoid decomposition of the azetidine ring. Use inert atmosphere for moisture-sensitive steps.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Identify azetidine protons (δ 3.5–4.5 ppm, multiplet) and thiazole protons (δ 7.0–8.0 ppm). The methoxyethyl group shows a singlet at δ 3.3 ppm (CH3O) and a triplet for CH2O (δ 3.5–3.7 ppm) (as seen in for benzothiazole carboxamides) .
- 13C NMR: Confirm carboxamide carbonyl (δ 165–170 ppm) and thiazole C2-O (δ 150–155 ppm).
- IR Spectroscopy: Validate carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry: Use HRMS to confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of methoxyethyl group).
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
Methodological Answer:
- Stability Testing: Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the carboxamide bond ( recommends separate storage for reactive intermediates) .
- Degradation Pathways: Hydrolysis of the azetidine ring under acidic conditions or oxidation of the thiazole sulfur. Monitor via HPLC-MS for degradants (e.g., azetidine-3-ol or thiazole-2-ol derivatives).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Systematic Substitution: Modify the thiazole ring (e.g., 5-chloro or nitro substituents, as in ) or methoxyethyl chain length (e.g., ethyl vs. propyl analogs) .
- Biological Assays: Test analogs against target enzymes (e.g., PFOR inhibition, as in for thiadiazole derivatives) . Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to prioritize leads.
- Data Analysis: Correlate logP values (calculated via ChemAxon) with membrane permeability trends.
Q. How can contradictory data in biological activity assays (e.g., in vitro vs. in vivo efficacy) be resolved?
Methodological Answer:
- Troubleshooting Steps:
- Bioavailability: Assess solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsomal assays). Poor in vivo absorption may explain discrepancies ( notes pH-dependent activity in thiadiazoles) .
- Metabolite Identification: Use LC-MS/MS to detect active metabolites (e.g., demethylation of the methoxyethyl group).
- Dose-Response Refinement: Adjust dosing regimens based on pharmacokinetic profiles (e.g., Cmax and AUC calculations).
Q. What computational methods are used to predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to targets (e.g., bacterial PFOR enzyme, as in ) . Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR Modeling: Train models with descriptors like topological polar surface area (TPSA) and H-bond acceptors/donors (derived from ’s analysis of thiophene electronic properties) .
- ADMET Prediction: Tools like SwissADME predict blood-brain barrier penetration and CYP450 interactions.
Q. How can reaction conditions be optimized to improve yield and purity during scale-up?
Methodological Answer:
- Process Chemistry:
- Solvent Screening: Replace ethanol with acetonitrile for higher boiling points ( used acetonitrile for rapid cyclization) .
- Catalysis: Explore Pd-mediated coupling for azetidine-thiazole bond formation (unlike thermal methods in ) .
- Workflow: Implement inline FTIR for real-time monitoring of intermediates (e.g., carboxamide formation).
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement Assays: Use CETSA (Cellular Thermal Shift Assay) to confirm binding to purported targets.
- CRISPR Knockout Models: Generate cell lines lacking the target enzyme (e.g., PFOR) to assess dependency (as in ’s enzyme inhibition studies) .
- Transcriptomics: RNA-seq analysis post-treatment to identify downstream pathway modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
